![molecular formula C20H20N4O3 B6496071 N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351587-26-2](/img/structure/B6496071.png)
N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15354051 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis . This property could be leveraged to enhance drug efficacy and reduce adverse effects in pharmacotherapy.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of oxidative stress and inflammation pathways .
Polymer Synthesis
In material science, this compound has been explored for its potential use in synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the creation of materials with specific mechanical and thermal characteristics suitable for various industrial applications .
Coatings and Adhesives
The compound's chemical properties make it a suitable candidate for developing advanced coatings and adhesives that require high durability and resistance to environmental factors. Research into its application in these areas is ongoing, with promising results indicating improved performance compared to traditional materials .
Case Studies
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-13-27-12-17(24(19)11-14-6-2-1-3-7-14)20(26)21-10-18-22-15-8-4-5-9-16(15)23-18/h1-9,17H,10-13H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSEJVICSNOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.